molecular formula C20H23N3O2 B7026682 N-(6-oxo-5-azaspiro[3.5]nonan-9-yl)-2-(4-pyrrol-1-ylphenyl)acetamide

N-(6-oxo-5-azaspiro[3.5]nonan-9-yl)-2-(4-pyrrol-1-ylphenyl)acetamide

Cat. No.: B7026682
M. Wt: 337.4 g/mol
InChI Key: CJSOLCJDIBPHLA-UHFFFAOYSA-N
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Description

N-(6-oxo-5-azaspiro[35]nonan-9-yl)-2-(4-pyrrol-1-ylphenyl)acetamide is a complex organic compound featuring a spirocyclic structure

Properties

IUPAC Name

N-(6-oxo-5-azaspiro[3.5]nonan-9-yl)-2-(4-pyrrol-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-18-9-8-17(20(22-18)10-3-11-20)21-19(25)14-15-4-6-16(7-5-15)23-12-1-2-13-23/h1-2,4-7,12-13,17H,3,8-11,14H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSOLCJDIBPHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CCC(=O)N2)NC(=O)CC3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxo-5-azaspiro[3.5]nonan-9-yl)-2-(4-pyrrol-1-ylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 6-oxo-5-azaspiro[3.5]nonane and 4-pyrrol-1-ylphenylacetic acid. The synthesis process may involve:

    Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Amidation reaction:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-oxo-5-azaspiro[3.5]nonan-9-yl)-2-(4-pyrrol-1-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-oxo-5-azaspiro[3.5]nonan-9-yl)-2-(4-pyrrol-1-ylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for developing novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-oxo-5-azaspiro[3.5]nonan-9-yl)-2-(4-pyrrol-1-ylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-azaspiro[3.5]nonan-9-one hydrochloride
  • 1-oxa-6-azaspiro[3.5]nonane

Uniqueness

N-(6-oxo-5-azaspiro[3.5]nonan-9-yl)-2-(4-pyrrol-1-ylphenyl)acetamide is unique due to its combination of a spirocyclic core with a pyrrole-substituted acetamide group. This structural arrangement imparts distinct chemical properties and potential biological activities not found in similar compounds.

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